4-[2-(Trifluoromethyl)pyrrolidin-2-yl]pyridine
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Overview
Description
4-[2-(Trifluoromethyl)pyrrolidin-2-yl]pyridine is a chemical compound with the molecular formula C10H11F3N2. It is characterized by the presence of a pyridine ring substituted with a pyrrolidine ring that contains a trifluoromethyl group.
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various biological targets .
Mode of Action
It’s worth noting that the pyrrolidine ring is a common feature in many bioactive compounds, suggesting that it may play a role in the compound’s interaction with its targets .
Biochemical Pathways
Compounds containing the pyrrolidine ring have been associated with a variety of biological activities, suggesting that they may interact with multiple pathways .
Result of Action
The pyrrolidine ring is a common feature in many bioactive compounds, suggesting that it may contribute to the compound’s biological activity .
Action Environment
The stability of the compound may be influenced by factors such as temperature, ph, and the presence of other chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Trifluoromethyl)pyrrolidin-2-yl]pyridine typically involves the reaction of pyridine derivatives with pyrrolidine derivatives under specific conditions. One common method includes the use of trifluoromethylated pyrrolidine as a starting material, which is then reacted with a pyridine derivative in the presence of a suitable catalyst . The reaction conditions often involve refluxing in an appropriate solvent, such as acetone, for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-[2-(Trifluoromethyl)pyrrolidin-2-yl]pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced pyrrolidine derivatives.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
4-[2-(Trifluoromethyl)pyrrolidin-2-yl]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)pyridine: Similar in structure but lacks the pyrrolidine ring.
2-(Trifluoromethyl)pyrrolidine: Contains the pyrrolidine ring but lacks the pyridine ring.
4-(Trifluoromethyl)pyrimidine: Similar trifluoromethyl group but different heterocyclic ring.
Uniqueness
4-[2-(Trifluoromethyl)pyrrolidin-2-yl]pyridine is unique due to the combination of the pyridine and pyrrolidine rings, along with the trifluoromethyl group. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above .
Properties
IUPAC Name |
4-[2-(trifluoromethyl)pyrrolidin-2-yl]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2/c11-10(12,13)9(4-1-5-15-9)8-2-6-14-7-3-8/h2-3,6-7,15H,1,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBEHGIXWTAWSCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)(C2=CC=NC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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